11beta-Hydroxylupeol

Overview

Description

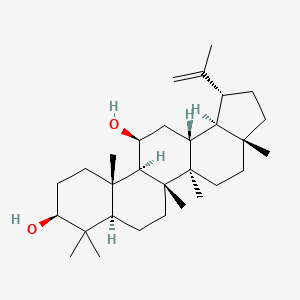

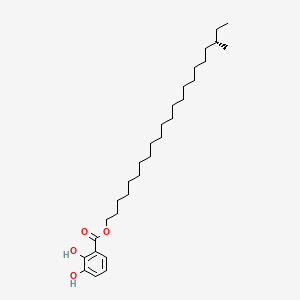

11beta-Hydroxylupeol is a compound with the formula C30H50O2 and a molecular weight of 442.72 . It is a triterpenoid and is typically found in high purity .

Physical And Chemical Properties Analysis

11beta-Hydroxylupeol is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications

11beta-HSD1 as a Tissue-Specific Regulator : 11beta-HSD1 interconverts inactive cortisone and active cortisol, functioning primarily as a reductase that enhances glucocorticoid receptor activation. This enzyme plays a role in physiology and pathology in a tissue-specific manner and is a potential therapeutic target for obesity, metabolic syndrome, glaucoma, and osteoporosis (Tomlinson et al., 2004).

Role in the Hypothalamus-Pituitary-Adrenal Axis and Metabolic Syndrome : 11beta-HSD1 is implicated in metabolic syndrome and modulates various aspects of the immune response. Studies on genetic defects in 11beta-HSD1 show abnormal hypothalamus-pituitary-adrenal (HPA) axis responses, suggesting its importance in metabolic and immune regulation (Cooper & Stewart, 2009).

Pharmacokinetics of PF-00915275, a Selective 11betaHSD1 Inhibitor : This study demonstrated the safety, tolerability, and pharmacodynamics of PF-00915275, a selective 11betaHSD1 inhibitor, potentially valuable for treating type 2 diabetes mellitus (Courtney et al., 2008).

Clinical Implications in Glucocorticoid Metabolism : 11beta-HSD enzymes convert active glucocorticoids to their inactive forms and vice versa. This metabolism is crucial for mineralocorticoid and glucocorticoid receptor occupancy and is implicated in diseases such as apparent mineralocorticoid excess syndrome, hypertension, obesity, and impaired hepatic glucose homeostasis (Quinkler, Oelkers, & Diederich, 2001).

Discovery of New 11beta-HSD1 Inhibitors : A study on the discovery of selective 11beta-HSD1 inhibitors for glucocorticoid-associated diseases like obesity and diabetes, emphasizing the need for highly selective inhibitors (Schuster et al., 2006).

Safety And Hazards

Future Directions

While the future directions of 11beta-Hydroxylupeol research are not directly mentioned in the search results, it’s worth noting that 11β-hydroxylase, an enzyme involved in the biosynthesis of adrenal corticosteroids, is considered a promising drug target for metabolic syndrome, including obesity and type 2 diabetes . This suggests potential future research directions in exploring the therapeutic potentials of 11beta-Hydroxylupeol.

properties

IUPAC Name |

(1R,3aR,5aR,5bR,7aR,9S,11aS,11bR,12S,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-9,12-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-18(2)19-9-12-27(5)15-16-29(7)20(24(19)27)17-21(31)25-28(6)13-11-23(32)26(3,4)22(28)10-14-30(25,29)8/h19-25,31-32H,1,9-17H2,2-8H3/t19-,20+,21-,22-,23-,24+,25+,27+,28-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSXUIWIOTUWDC-SWCLGKIHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CC(C4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3C[C@@H]([C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11beta-Hydroxylupeol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

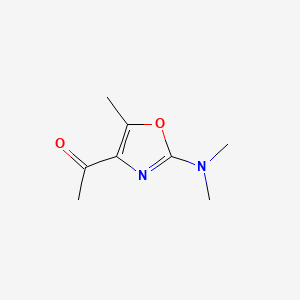

![(9-hydroxy-6,10-dimethyl-2-oxo-5,8,9,11a-tetrahydro-4H-cyclodeca[b]furan-3-yl)methyl acetate](/img/structure/B593544.png)

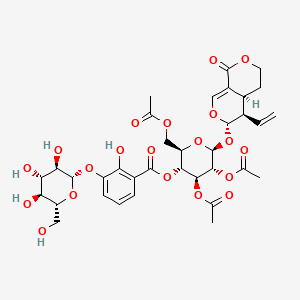

![[4-[4-(Thiiran-2-ylmethylsulfonyl)phenoxy]phenyl]methanamine;hydrochloride](/img/structure/B593559.png)